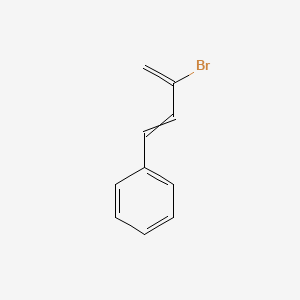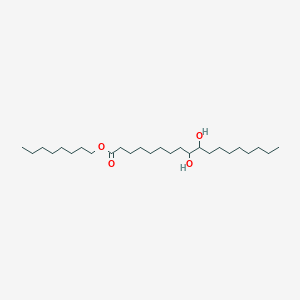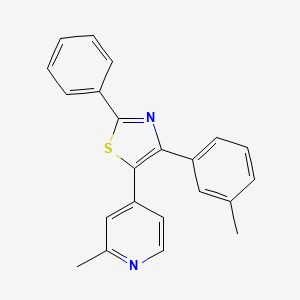
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its complex structure, which includes phenyl, pyridyl, and methylphenyl groups attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a common synthetic route might involve the reaction of a 3-methylphenyl ketone with a 2-methyl-4-pyridylamine in the presence of a sulfur source to form the thiazole ring.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
4-Phenyl-2-thiazolamine: Another thiazole derivative with potential biological activity.
2-Phenyl-4,5-dihydrothiazole: Known for its use in various chemical syntheses.
5-Phenyl-2-thiazolamine: Studied for its antimicrobial properties.
Uniqueness
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-phenyl-1,3-thiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
特性
CAS番号 |
365428-65-5 |
|---|---|
分子式 |
C22H18N2S |
分子量 |
342.5 g/mol |
IUPAC名 |
4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C22H18N2S/c1-15-7-6-10-18(13-15)20-21(19-11-12-23-16(2)14-19)25-22(24-20)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChIキー |
RXLCACJDEAESEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC(=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
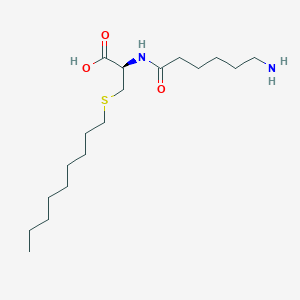
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)


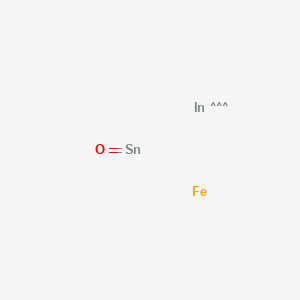

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)

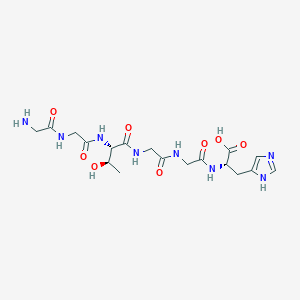
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
